1,6-dimethyl-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-pyrazolo[3,4-d]pyrimidine
Description
1,6-Dimethyl-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-pyrazolo[3,4-d]pyrimidine is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety. This compound’s structural complexity aligns with bioactive molecules targeting enzymes or receptors, though its specific applications remain understudied in the provided literature. Notably, the pyrimidine scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or nucleotide mimicry .
Properties
IUPAC Name |
4-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-14-22-19-18(8-21-24(19)2)20(23-14)25-9-16-11-26(12-17(16)10-25)29(27,28)13-15-6-4-3-5-7-15/h3-8,16-17H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHUFDNHILZVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6-Dimethyl-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest significant interactions with various biological targets.
Structural Characteristics
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with substituents that enhance its biological activity. Key features include:
- Molecular Formula : C22H26N6O2S
- Molecular Weight : 438.54 g/mol
- Structural Components :
- Pyrazole ring
- Sulfonyl group
- Octahydropyrrolo moiety
These components contribute to the compound's reactivity and interaction with biological systems.
The mechanism of action for this compound is primarily through enzyme inhibition and receptor modulation. Research indicates that compounds within this class can inhibit key enzymes involved in cancer progression and inflammation pathways.
Biological Activities
Recent studies have highlighted a broad spectrum of biological activities associated with pyrazolo[3,4-d]pyrimidines:
- Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Demonstrates effectiveness against a range of bacterial strains.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and mediators.
Case Studies
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazolo derivatives. Key steps include:
- Formation of the pyrazolo framework through cyclization reactions.
- Introduction of the sulfonyl group via nucleophilic substitution.
- Final modifications to achieve the desired substituents.
Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds.
Scientific Research Applications
Biological Activities
Research indicates that 1,6-dimethyl-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-pyrazolo[3,4-d]pyrimidine exhibits significant biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit cancer cell proliferation. The mechanism of action may involve:
- Inhibition of Kinase Activity : Targeting specific kinases involved in cell signaling pathways that regulate growth and survival.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
Anti-inflammatory Properties
The compound has demonstrated potential in reducing inflammation through:
- Inhibition of Pro-inflammatory Cytokines : Reducing levels of cytokines such as TNF-alpha and IL-6.
- Blocking Inflammatory Pathways : Interfering with pathways such as NF-kB signaling.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values in the low micromolar range. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory diseases, the compound was tested in animal models for its ability to reduce symptoms associated with arthritis. The results showed a significant decrease in joint swelling and pain scores compared to control groups. Histological analysis revealed reduced inflammatory cell infiltration in treated animals.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural homology with pyrrolo[3,4-c]pyrrole derivatives listed in , such as:
- Pyrrolo[3,4-c]pyrrole-1-carboxylic acid, 2-[1,1-dimethyl-2-[(trimethylsilyl)oxy]ethyl]octahydro-4,6-dioxo-5-phenyl ester (139255-88-2)
- Pyrrolo[3,4-c]pyrrole-1-carboxylic acid, octahydro-4,6-dioxo-5-phenyl-2-[1-phenyl-2-[(trimethylsilyl)oxy]ethyl] ester (139255-90-6)
Key Differences :
Core Modifications : The pyrazolo[3,4-d]pyrimidine core replaces the carboxylic acid esters in the analogs, likely altering π-π stacking interactions and bioavailability.
Physicochemical Properties
| Property | Target Compound | Analog (139255-88-2) | Analog (139255-90-6) |
|---|---|---|---|
| Molecular Weight | ~580 g/mol (estimated) | 613.83 g/mol | 784.08 g/mol |
| Polar Groups | Sulfonyl, methyl | Ester, trimethylsilyl | Ester, phenyl, trimethylsilyl |
| Solubility | Moderate (polar aprotic solvents) | Low (hydrophobic silyl groups) | Very low (bulky phenyl/silyl) |
| Stereochemical Complexity | High (octahydropyrrolo-pyrrole) | Moderate | High |
The phenylmethanesulfonyl group in the target compound likely improves aqueous solubility compared to the hydrophobic trimethylsilyl esters in analogs, a critical factor for drug-likeness .
Preparation Methods
Cycloaddition for Octahydropyrrolo[3,4-c]Pyrrole Formation
The octahydropyrrolo[3,4-c]pyrrole ring is synthesized via 1,3-dipolar cycloaddition of methyl 2-(diphenylmethyleneamino)acetate with N-methylmaleimide in subcritical water:
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Reagents : Methyl 2-(diphenylmethyleneamino)acetate, N-methylmaleimide
-
Conditions : 130°C, 30 bar pressure, 4 hours
Subcritical water reduces reaction time from 36 hours (conventional acetone reflux) to 4 hours while maintaining yield.
Sulfonylation with Phenylmethanesulfonyl Chloride
The sulfonyl group is introduced via reaction with phenylmethanesulfonyl chloride, synthesized as per:
-
Sulfonation : Thionyl chloride (SOCl₂) and Lewis acid (AlCl₃) convert lactones to carbonyl chlorides at 5–10°C.
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Chlorination : Chlorine gas oxidizes thiosulfonic acid salts to sulfonyl chlorides in acetic acid at 5°C.
Reaction with octahydropyrrolo[3,4-c]pyrrole proceeds at 40–60°C in dichloromethane, yielding the 5-phenylmethanesulfonyl derivative (Scheme 2).
Coupling of Pyrazolo[3,4-d]Pyrimidine and Octahydropyrrolo[3,4-c]Pyrrole
The 4-chloro intermediate undergoes nucleophilic substitution with 5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole in dimethylformamide (DMF) at 80°C:
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Molar Ratio : 1:1.2 (pyrazolo[3,4-d]pyrimidine : pyrrole derivative)
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Catalyst : Potassium carbonate (2 equivalents)
¹H NMR confirms coupling via disappearance of the C4-Cl signal and emergence of a pyrrole multiplet at δ 3.72–3.85.
Analytical Characterization
Q & A
Q. What are the foundational synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves multi-step protocols. For example, cyclization reactions under reflux with chloranil in xylene (25–30 hours) are critical for forming the pyrrolo-pyrimidine core. Post-reaction, the mixture is treated with 5% NaOH to separate organic layers, followed by repeated water washes and drying over anhydrous Na₂SO₄. Final purification is achieved via recrystallization from methanol . Similar methods for pyrazolo[3,4-d]pyrimidine derivatives use alkylation or acylation reactions in acetonitrile or dichloromethane, with recrystallization as the standard purification step .
Q. Which spectroscopic techniques are essential for structural confirmation?
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches near 1150–1300 cm⁻¹).
- ¹H/¹³C NMR : Resolves substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm).
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
Data interpretation should cross-reference calculated and observed values to validate structural assignments .
Q. How does the phenylmethanesulfonyl group influence chemical stability?
The sulfonyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions. Its electron-withdrawing nature also stabilizes the heterocyclic core against oxidative degradation .
Advanced Research Questions
Q. How can reaction yields for the cyclization step be optimized?
Key parameters include:
Q. How to resolve contradictions in NMR data for complex derivatives?
Discrepancies between experimental and theoretical spectra often arise from tautomerism or dynamic exchange processes. Strategies include:
- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations.
- Variable-Temperature NMR : Identifies conformational equilibria.
For example, unexpected splitting in aromatic regions may indicate hindered rotation of the phenylsulfonyl group .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in related analogs?
- Molecular Docking : Predicts binding interactions with target proteins (e.g., kinases).
- In Vitro Assays : Tests bioactivity (e.g., anti-inflammatory potential via COX-2 inhibition).
- Analog Synthesis : Modifies substituents (e.g., replacing phenylmethanesulfonyl with morpholine or fluorophenyl groups) to assess pharmacological effects. Compounds like methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate provide comparative SAR data .
Data Analysis and Contradictions
Q. How to address inconsistent mass spectrometry results?
- High-Resolution MS (HRMS) : Differentiates isobaric ions (e.g., C₁₄H₁₆N₆O vs. C₁₃H₁₄N₆O₂).
- Isotopic Pattern Analysis : Confirms halogen presence (e.g., iodine in derivatives).
Contradictions may arise from incomplete purification or residual solvents, necessitating repeated recrystallization or column chromatography .
Q. Why might thermal analysis (TGA/DSC) reveal unexpected decomposition profiles?
The fused pyrrolo-pyrimidine system may exhibit polymorphic transitions or solvent retention. For example, hygroscopic intermediates could show weight loss below 100°C. Pre-drying samples at 60°C under vacuum mitigates this .
Experimental Design
Q. How to design a stability study under physiological conditions?
- pH-Variation Tests : Incubate the compound in buffers (pH 4.0–7.4) at 37°C.
- LC-MS Monitoring : Tracks degradation products (e.g., hydrolysis of sulfonyl groups).
- Kinetic Analysis : Determines half-life using first-order decay models.
Reference the ammonium acetate buffer system (pH 6.5) from Pharmacopeial Forum for reproducibility .
Q. What strategies validate synthetic scalability for preclinical studies?
- Solvent Screening : Replace xylene with greener solvents (e.g., cyclopentyl methyl ether).
- Process Analytical Technology (PAT) : Uses in-line FTIR to monitor reaction progress.
- Quality Control : Adhere to residual solvent limits (e.g., ICH Q3C guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
